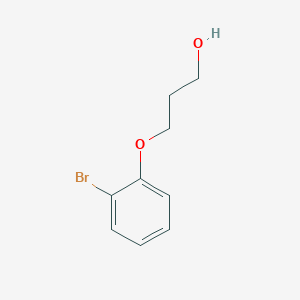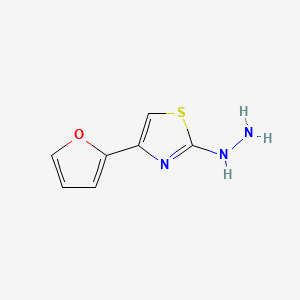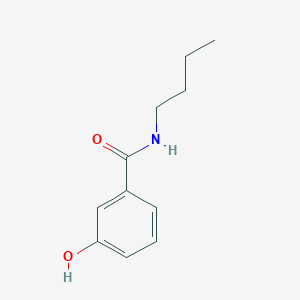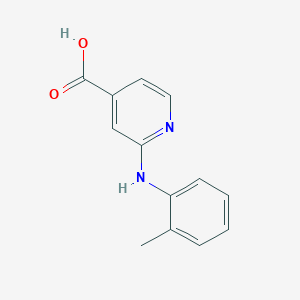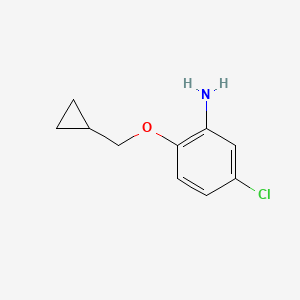![molecular formula C12H13FN2O5 B1437399 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1396962-47-2](/img/structure/B1437399.png)
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
Overview
Description
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid is a chemical compound with the molecular formula C12H13FN2O5 and a molecular weight of 284.24 g/mol . It is also known by its IUPAC name, N-[(4-fluoroanilino)carbonyl]glutamic acid . This compound is primarily used in proteomics research and has various applications in scientific research .
Biochemical Analysis
Biochemical Properties
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with glutamate receptors, where it acts as an agonist or antagonist, depending on the receptor subtype. This interaction modulates neurotransmission and synaptic plasticity, which are crucial for cognitive functions .
Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutamate dehydrogenase. This inhibition affects the conversion of glutamate to α-ketoglutarate, thereby influencing the tricarboxylic acid cycle and energy production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by interacting with glutamate receptors, leading to changes in calcium ion influx and downstream signaling cascades. This modulation can impact synaptic plasticity, learning, and memory .
In non-neuronal cells, this compound influences gene expression by acting on transcription factors and other regulatory proteins. It has been observed to upregulate or downregulate the expression of genes involved in cellular metabolism, stress response, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes and receptors, altering their conformation and activity. For instance, its binding to glutamate receptors induces a conformational change that either activates or inhibits the receptor, depending on the subtype .
Furthermore, this compound can act as an allosteric modulator, binding to sites other than the active site and influencing enzyme activity. This modulation can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or high temperatures .
Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function. For example, continuous exposure to neuronal cells can result in receptor desensitization, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and synaptic plasticity in rodents. At higher doses, it can induce neurotoxicity, leading to cell death and impaired cognitive functions .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. Toxicity studies have indicated that doses above this threshold can result in significant toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and transaminases, influencing the conversion of glutamate and other amino acids .
These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s role in modulating these pathways makes it a valuable tool for studying metabolic disorders and developing therapeutic interventions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. This binding can affect the compound’s distribution within different tissues and organs, impacting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be transported to other cellular compartments, such as the mitochondria and nucleus .
Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. These modifications can influence the compound’s activity, stability, and interactions with other biomolecules .
Preparation Methods
The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable carbonyl compound to form the intermediate 4-fluoroanilino carbonyl compound. This intermediate is then reacted with glutamic acid under specific conditions to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid can be compared with other similar compounds, such as:
N-[(4-Fluorophenyl)carbamoyl]glutamic acid: Similar in structure but with different functional groups.
N-[(4-Fluorophenyl)carbamoyl]aspartic acid: Another similar compound with variations in the amino acid component.
N-[(4-Fluorophenyl)carbamoyl]alanine: A related compound with a different amino acid backbone. These compounds share structural similarities but differ in their specific functional groups and amino acid components, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBYNWNPPKKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


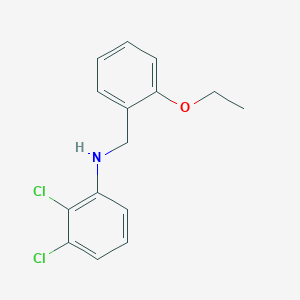
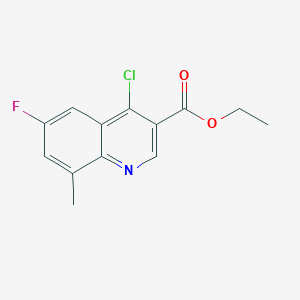
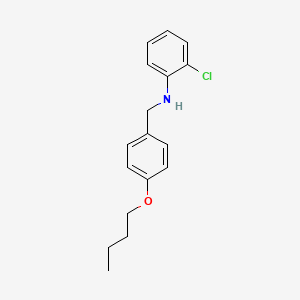
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
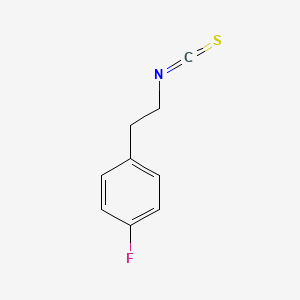
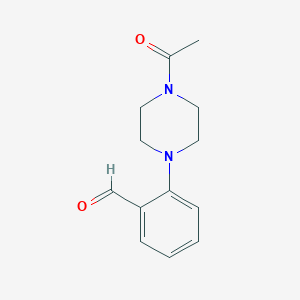
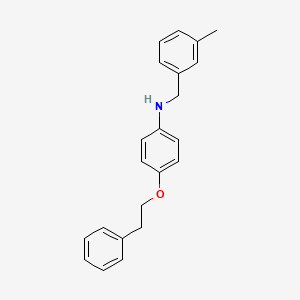
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
